6-Chlorothiochromane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO2S |
|---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-thiochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
InChI Key |
SRHWKCJBYKIITO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)SC1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorothiochromane 2 Carboxylic Acid
Retrosynthetic Analysis of the 6-Chlorothiochromane-2-carboxylic Acid Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected.
Two primary disconnections are considered for the thiochromane core:
C-S Bond Disconnection: Breaking the bond between the sulfur atom and the aromatic ring. This is a common strategy for molecules containing a heteroatom within a ring system. This disconnection leads back to two precursor molecules: 4-chlorothiophenol (B41493) and a three-carbon chain containing the carboxylic acid moiety or a precursor to it.
C-C Bond Disconnection: An alternative disconnection involves breaking the bond that forms the heterocyclic ring, typically through an intramolecular cyclization reaction in the forward synthesis.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound mermaid graph TD A[this compound] -->|C-S Disconnection| B{4-chlorothiophenol + 3-carbon synthon (e.g., α,β-unsaturated carboxylic acid)}; B --> C{Commercially available starting materials}; A -->|Intramolecular Cyclization Disconnection| D{3-((4-chlorophenyl)thio)propanoic acid derivative}; D --> B;
Advanced and Optimized Synthetic Approaches for Thiochromane Analogs
Biocatalytic Transformations in Thiochromane Derivative Synthesis
The use of biocatalysts, particularly whole-cell systems like fungi, presents a promising and environmentally benign approach for the synthesis and modification of thiochromane derivatives. Research into the biotransformation of these compounds has revealed the potential of marine-derived fungi to carry out specific and stereoselective reactions.
A notable study investigated the biotransformation of 6-chlorothiochroman-4-ol (1a) using the marine-derived fungal strains Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2. These biotransformations resulted in the formation of several known thiochromane derivatives, highlighting the enzymatic capabilities of these microorganisms. mdpi.com Furthermore, the biotransformation of 6-chlorothiochroman-4-one by the fungi Trichoderma viride and Botrytis cinerea has been shown to produce thiochromanols, sulfoxides, and sulfones with good yields and enantioselectivities. mdpi.com
These findings underscore the potential of marine fungi as effective biocatalysts for modifying thiochromane structures, particularly for oxidation reactions. The ability of these fungal strains to perform such transformations offers a valuable alternative to traditional chemical synthesis for producing thiochromanoid derivatives. mdpi.com
Table 1: Biotransformation Products of 6-Chlorothiochroman-4-one Derivatives
| Substrate | Biocatalyst | Product Types | Reference |
| 6-Chlorothiochroman-4-ol | Emericellopsis maritima BC17, Purpureocillium lilacinum BC17-2 | Thiochroman derivatives | mdpi.com |
| 6-Chlorothiochroman-4-one | Trichoderma viride, Botrytis cinerea | Thiochromanols, Sulfoxides, Sulfones | mdpi.com |
Precursors and Intermediate Compounds in this compound Synthesis
The synthesis of complex molecules like this compound relies on the availability of suitable starting materials and the strategic use of key intermediates. Thiochroman-4-ones are versatile precursors that are widely utilized in the synthesis of various heterocyclic compounds. researchgate.net
Role of 6-Chlorothiochroman-4-one as an Intermediate
6-Chlorothiochroman-4-one serves as a crucial intermediate in the synthetic pathway to this compound. The ketone functionality at the 4-position of the thiochromane ring provides a reactive site for the introduction of the carboxylic acid group at the 2-position. While a direct, single-step conversion is not commonly documented, established organic reactions provide plausible routes for this transformation.
One potential synthetic strategy involves the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to the carboxylic acid. In this context, 6-Chlorothiochroman-4-one could be treated with sulfur and a secondary amine (like morpholine) to form a thioamide at the terminal carbon of a rearranged chain, which upon hydrolysis would yield the desired carboxylic acid. The Willgerodt-Kindler reaction is a powerful tool for the synthesis of amides from aryl ketones.
Another plausible approach is the Reformatsky reaction . This reaction involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. 6-Chlorothiochroman-4-one could react with an α-bromoester (e.g., ethyl bromoacetate) and zinc to yield a β-hydroxy ester. Subsequent dehydration and reduction or other functional group manipulations could potentially lead to the desired 2-carboxylic acid derivative. The Reformatsky reaction is a valuable method for forming carbon-carbon bonds and creating β-hydroxy esters from ketones.
These proposed synthetic routes, summarized in the table below, illustrate how 6-Chlorothiochroman-4-one can function as a key building block for the synthesis of this compound.
Table 2: Plausible Synthetic Routes from 6-Chlorothiochroman-4-one
| Reaction Name | Reagents | Intermediate Product | Final Product |
| Willgerodt-Kindler Reaction | Sulfur, Secondary Amine (e.g., Morpholine), followed by hydrolysis | Thioamide derivative | This compound |
| Reformatsky Reaction | α-Halo ester (e.g., Ethyl bromoacetate), Zinc, followed by further transformations | β-Hydroxy ester derivative | This compound |
Derivatization and Structural Modification of 6 Chlorothiochromane 2 Carboxylic Acid
Synthesis of Ester Derivatives of Thiochromane Carboxylic Acids
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, and various methods can be employed for the synthesis of ester derivatives of 6-Chlorothiochromane-2-carboxylic acid. A common and well-established method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
Reaction Scheme for Fischer Esterification:
Where R-COOH is this compound and R'-OH is the alcohol.
Another mild and effective method for esterification involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for coupling with sensitive alcohols under non-acidic conditions. orgsyn.org
Table 1: Examples of Potential Ester Derivatives of this compound
| Alcohol (R'-OH) | Ester Product Name | Potential Synthesis Method |
| Methanol | Methyl 6-chlorothiochromane-2-carboxylate | Fischer Esterification |
| Ethanol | Ethyl 6-chlorothiochromane-2-carboxylate | Fischer Esterification |
| Isopropanol | Isopropyl 6-chlorothiochromane-2-carboxylate | Fischer Esterification |
| Benzyl alcohol | Benzyl 6-chlorothiochromane-2-carboxylate | DCC/DMAP coupling |
The choice of the esterification method depends on the specific alcohol being used and the desired reaction conditions. For simple, unhindered alcohols, Fischer esterification is often sufficient. For more complex or acid-sensitive alcohols, carbodiimide-mediated couplings are preferred. The resulting esters can exhibit altered physicochemical properties, such as increased lipophilicity, which can be advantageous in certain applications.
Synthesis of Amide Derivatives of Thiochromane Carboxylic Acids
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry and materials science. sci-hub.st For this compound, the synthesis of amide derivatives can be achieved through various coupling protocols. libretexts.orgyoutube.com
A widely used approach involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of the amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). nih.gov The presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acid formed during the reaction. sci-hub.st
General Reaction Scheme for Amide Synthesis:
In Vitro Biological Evaluation and Mechanistic Insights
Antagonism of Cholesterol Biosynthesis and Lipolysis (Inferred from Chroman Analogues)
While direct studies on 6-Chlorothiochromane-2-carboxylic acid's role in cholesterol and lipid metabolism are not extensively documented, research on analogous chromane (B1220400) structures provides valuable insights. Chromenes, which share a similar benzopyran core with thiochromanes (differing by an oxygen atom instead of sulfur), have been investigated for their effects on adipogenesis and lipolysis.
In a pioneering study, synthetic chromenes were evaluated for their anti-obesity potential. Several non-toxic chromene compounds demonstrated a significant ability to inhibit adipogenesis, the process of forming fat cells, and to enhance lipolysis, the breakdown of stored fats. nih.govresearchgate.net Specifically, compounds designated as 4, 5, 21, and 25 were effective in reducing the accumulation of intracellular lipids in 3T3-L1 pre-adipocytes and mature adipocytes without causing cellular stress or death. researchgate.net The mechanism for this activity was linked to the modulation of key genes involved in fat metabolism. While these findings are based on chromene analogues, the structural similarity suggests that thiochromane derivatives like this compound could potentially exhibit similar antagonistic effects on lipid accumulation, a hypothesis that warrants further investigation.
Antimicrobial Activities of Thiochromane and Related Carboxylic Acid Derivatives
The thiochromane scaffold is a cornerstone in the development of novel antimicrobial agents. nih.gov Derivatives of thiochromane have demonstrated significant activity against a range of microbial pathogens.
For instance, carboxamide-functionalized thiochromanone derivatives have shown potent antibacterial activity. nih.gov A compound with a chloro substitution on the thiochromanone scaffold exhibited impressive efficacy against plant pathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values of 15 µg/mL, 19 µg/mL, and 23 µg/mL, respectively. nih.gov The addition of an oxime ether or oxime group at the 4-position was found to enhance antibacterial activity. nih.gov
Furthermore, the incorporation of a pyrazole (B372694) and pyrimidine (B1678525) moieties into the thiochromene structure has been shown to enhance antibacterial activity. nih.gov These findings underscore the potential of the thiochromane core, and by extension this compound, as a template for developing new antimicrobial drugs.
Antituberculotic Activity
The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new antitubercular agents. Thiochromane derivatives have emerged as a promising class of compounds in this area. Research has shown that benzothiopyranone (a thiochromane derivative) series exhibit potent activity against both drug-susceptible and drug-resistant tuberculosis strains. nih.gov One particular benzothiopyranone derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 4.53 μM and a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against M. tuberculosis. nih.gov This activity is attributed to the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall synthesis. nih.gov
Antifungal Activity
Thiochromane derivatives have demonstrated significant in vitro antifungal properties against a variety of fungal pathogens. nih.gov Thiochroman-4-one (B147511) derivatives, for example, have been synthesized and evaluated for their activity against Candida albicans, Cryptococcus neoformans, Epidermophyton floccosum, Mucor racemosus, Microsporum gypseum, and Aspergillus niger. nih.gov A number of these compounds showed significant activity, with MIC values ranging from 0.5 to 16 µg/mL against C. albicans and C. neoformans. nih.gov The mechanism of action for some of these derivatives is the inhibition of N-myristoyltransferase (NMT), a validated target for antifungal therapy. nih.gov
Further studies on spiro-heterocyclic compounds based on the spiro-indoline thiochromane scaffold revealed potent inhibition against invasive fungi like Candida neoformans (8 μg/mL) and Mucor racemosa (6 μg/mL), outperforming the standard antifungal drug fluconazole (B54011). nih.gov Additionally, 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivatives have shown excellent antifungal activity, with one compound exhibiting an MIC of 4 μg/mL, surpassing both fluconazole and amphotericin B. nih.gov
Cytotoxic and Antiproliferative Potentials (Inferred from Thiochromane and Pyrrole (B145914) Analogues)
The cytotoxic and antiproliferative activities of thiochromane derivatives have been a significant area of investigation, with many compounds showing promise as anticancer agents. nih.gov These compounds can induce apoptosis, inhibit tumor cell proliferation, and prevent metastasis through various mechanisms, including the inhibition of key signaling pathways. nih.gov For example, certain thiochroman-4-one derivatives have demonstrated notable antiproliferative activity against leukemia, melanoma, and other cancer cell lines. nih.gov
In parallel, pyrrole derivatives are also recognized for their potent cytotoxic effects. nih.gov A series of novel pyrroles and fused pyrrole compounds have been synthesized and tested against various human tumor cell lines, including hepatocellular liver carcinoma (HepG-2), breast cancer (MCF-7), and pancreatic cancer (Panc-1) cells, showing promising anticancer activity. nih.gov The cytotoxic effects of these pyrrole derivatives are often dose- and time-dependent. researchgate.netnih.gov While direct comparative studies between this compound and pyrrole analogues are limited, the established cytotoxic potential of both the thiochromane and pyrrole scaffolds suggests that hybrid molecules or combination therapies could be a fruitful area for future cancer research.
Antiviral and Antileishmanial Activities Associated with Thiochromane Scaffolds
The versatility of the thiochromane scaffold extends to antiviral and antileishmanial applications. Molecular docking studies have identified benzylidene chromanones, structurally related to thiochromanones, as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov One such compound demonstrated a high binding affinity to the enzyme, suggesting its potential as an antiviral agent. nih.gov
In the context of antileishmanial activity, 2,2-dimethylthiochromanone derivatives have been designed to target Leishmania infantum. nih.gov One amide derivative emerged as a potent agent with an IC₅₀ of 7.2 μM and a high selectivity index of 8.06, indicating it is more toxic to the parasite than to mammalian cells. nih.gov The replacement of ester groups with amides and the introduction of halogens were found to enhance the antileishmanial activity of these thiochromane analogues. nih.gov
Investigation of Enzyme and Protein Interaction Mechanisms
The biological activities of thiochromane derivatives are underpinned by their interactions with various enzymes and proteins. A key mechanism for the antifungal activity of some thiochroman-4-one derivatives is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. nih.gov
Furthermore, thiochromane derivatives have been reported to inhibit other key enzymes implicated in disease progression. These include tyrosine kinases and carbonic anhydrases, which are important targets in cancer therapy. nih.gov The ability of the thiochromane scaffold to interact with multiple biological targets highlights its potential as a versatile platform for drug design. nih.gov The sulfur atom within the heterocyclic core enhances chemical reactivity, contributing to the modulation of enzyme activity and the inhibition of disease-related processes. nih.gov
Potential for Modulating Key Cellular Processes
The specific in vitro biological activities and mechanistic details of this compound are not extensively documented in publicly available scientific literature. However, by examining the biological profiles of structurally related thiochromane, thiochromene, and other analogous heterocyclic compounds, it is possible to infer potential cellular processes that this compound might modulate. The thiochromane scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets. rsc.orgrsc.orgnih.gov
Research into various thiochromane derivatives has revealed their capacity to influence several key cellular pathways, primarily through the inhibition of enzymes and modulation of receptor activity. rsc.orgnih.gov The introduction of substituents, such as a chlorine atom at the 6-position and a carboxylic acid at the 2-position, is known to significantly impact the biological and pharmacological properties of the parent scaffold. rsc.orgnih.gov
Enzyme Inhibition:
Thiochromane and its derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis. For instance, certain thiochromane derivatives have demonstrated inhibitory activity against carbonic anhydrases and tyrosine kinases, both of which are crucial targets in cancer therapy. rsc.org The substitution pattern on the thiochromane ring plays a critical role in determining the potency and selectivity of enzyme inhibition.
Receptor Modulation:
The thiochromane core structure has also been explored for its ability to modulate the activity of various cellular receptors. Notably, analogues of thiochromene have been investigated as potentiators of the AMPA receptor, a key player in synaptic plasticity and neurotransmission. nih.gov Furthermore, related thioxanthene (B1196266) derivatives have shown affinity for sigma receptors, suggesting that thiochromane-based compounds could have applications in the realm of central nervous system disorders.
Anticancer and Antimicrobial Potential:
A significant body of research points to the anticancer and antimicrobial properties of the thiochromane scaffold. rsc.orgrsc.orgnih.gov Mechanistic studies on related compounds suggest that these effects may be mediated through the induction of apoptosis (programmed cell death) in cancer cells and the disruption of essential cellular processes in microorganisms. nih.gov The presence of a halogen, such as chlorine, on the aromatic ring of similar heterocyclic systems has often been correlated with enhanced biological activity.
While direct experimental data for this compound is not available, the established bioactivity of the thiochromane class of compounds provides a strong rationale for its potential to modulate these and other important cellular functions. Further in vitro studies are necessary to elucidate the specific biological targets and mechanisms of action of this particular compound.
Interactive Data Table: Biological Activities of Related Thiochromane Derivatives
The following table summarizes the reported in vitro biological activities of various thiochromane derivatives, providing context for the potential therapeutic applications of this class of compounds.
| Compound Class | Specific Derivative Example(s) | Biological Activity | Target/Mechanism | Reference |
| Thiochromanone Derivatives | N/A | Antibacterial, Antifungal | Not specified | rsc.org |
| 4H-Thiochromen-4-one-1,1-dioxide Derivatives | Compound 30 | Anti-leishmanial (EC50 = 3.96 µM against Leishmania donovani) | Not specified | rsc.org |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman Derivatives | Compound 18 | Antifungal (MIC = 4 µg/mL against C. albicans and C. neoformans) | Not specified | nih.gov |
| 4-chloro-2H-thiochromenes | Nitrogen-containing side chain derivatives | Antifungal against Candida species | Enhanced by electron-withdrawing groups | nih.gov |
| 2H-thiochromene-1,1-dioxide analogues | Compound 57 | AMPA receptor potentiation | CNS modulation | nih.gov |
Structure Activity Relationship Sar Studies
Impact of the 6-Chloro Substituent on Biological Activity
The presence and position of substituents on the thiochromane scaffold are critical in determining the biological efficacy of its derivatives. The 6-chloro substituent, in particular, has been shown to play a significant role in enhancing the bioactivity of these compounds.
Research into thiochromanone derivatives has indicated that the introduction of a chlorine atom at the 6th position generally leads to improved biological outcomes. nih.gov Specifically, electron-withdrawing groups, such as chlorine, at this position on the thiochroman-4-one (B147511) ring have been found to enhance antifungal activity. nih.gov This is further supported by studies on thiochromanone thiosemicarbazone derivatives, where 6,7-difluoro substitution resulted in potent inhibitory activity against certain enzymes. nih.gov
In the context of antibacterial applications, the influence of the 6-chloro group is also notable. For instance, in a series of thiochromanone derivatives containing a carboxamide moiety, a compound featuring a methyl 6-chloro-thiochromane-2-carboxylate core demonstrated significant antibacterial activity. nih.gov Structure-activity relationship analyses have consistently shown that compounds bearing a chlorine substituent at the 6-position exhibit favorable results in antibacterial assays. nih.gov
The following table summarizes the antibacterial activity of a related 6-chloro-thiochromane derivative against various plant pathogenic bacteria.
| Compound | Target Bacteria | EC₅₀ (μg/mL) |
| methyl 6-chloro-4-(2-((4-fluorophenyl)sulfonyl)hydrazineylidene)thiochromane-2-carboxylate | Xoo | < 15 |
| Xoc | < 19 | |
| Xac | < 23 | |
| Data sourced from studies on related thiochromanone derivatives. nih.gov |
Influence of the Carboxylic Acid Moiety on Pharmacological Profiles
The carboxylic acid moiety is typically ionized at physiological pH, which increases the hydrophilicity and polarity of the compound. wiley-vch.de This can influence pharmacokinetic properties such as bioavailability, which may be limited due to reduced uptake. wiley-vch.de However, this functional group is also a key pharmacophore in numerous drugs, contributing to their biological action. nih.gov
In some instances, the carboxylic acid can be modified to a prodrug form, such as an ester, to improve absorption and distribution. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid. wiley-vch.de The strategic placement of a carboxylic acid or a group that can be metabolized to a carboxylic acid is a common strategy in drug design to modulate a compound's interaction with biological targets and its pharmacokinetic profile. wiley-vch.de The development of bioisosteres for carboxylic acids is an active area of research to overcome issues like poor membrane permeability while retaining the desired bioactivity. ucc.ie
Role of the Thiochromane Heterocycle in Bioactivity
The thiochromane scaffold itself is a privileged structure in medicinal chemistry, conferring a range of biological activities. nih.govrsc.org This sulfur-containing heterocycle is a versatile core for drug design due to its ability to interact with multiple biological targets. nih.gov
The presence of the sulfur atom in the heterocyclic ring is key to its chemical reactivity and biological function. nih.gov It allows for a variety of synthetic transformations, making thiochromanes valuable intermediates in the development of new therapeutic agents. nih.gov The sulfur atom's ability to exist in different oxidation states and its high polarizability contribute to its capacity to modulate enzyme activity and interfere with disease-related processes. nih.govbohrium.com
Thiochromane derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. nih.govrsc.orgbohrium.com Their mechanisms of action can involve the inhibition of key enzymes, disruption of cellular pathways, or modulation of biological targets. nih.govbohrium.com For example, some thiochromane derivatives have been shown to inhibit enzymes like tyrosine kinases and carbonic anhydrases, which are implicated in cancer progression. nih.gov
Comparative Analysis with Chromane (B1220400) and Other Heterocyclic Carboxylic Acid Analogues
The biological activity of 6-Chlorothiochromane-2-carboxylic acid can be further understood by comparing it to its oxygen-containing analogue, chromane, as well as other heterocyclic carboxylic acids.
Comparison with Chromane Analogues: The replacement of the sulfur atom in the thiochromane ring with an oxygen atom to form a chromane ring can lead to different biological and physicochemical properties. While both are important heterocyclic scaffolds, the nature of the heteroatom influences the ring's conformation and electronic properties. A study on the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid highlights the importance of this scaffold as a chiral building block in the pharmaceutical industry. rsc.org This suggests that, like thiochromanes, chromane carboxylic acids are also of significant interest for their potential biological activities. The difference in electronegativity and size between sulfur and oxygen would be expected to alter the binding interactions with biological targets.
Comparison with Other Heterocyclic Carboxylic Acid Analogues: The combination of a heterocyclic ring system with a carboxylic acid moiety is a common feature in many established drug classes. For example, quinoline-3-carboxylic acids are known to exhibit antibacterial activity through the inhibition of DNA gyrase. researchgate.net The structure-activity relationship of these compounds indicates that substituents on the quinoline (B57606) ring play a crucial role in their inhibitory potency. researchgate.net
The following table provides a conceptual comparison of key features of these different heterocyclic carboxylic acid classes.
| Feature | This compound | 6-Halo-chroman-2-carboxylic acid | Quinolone-3-carboxylic acid |
| Heteroatom | Sulfur | Oxygen | Nitrogen |
| Core Scaffold | Thiochromane | Chromane | Quinolone |
| Known Activities | Antibacterial, Antifungal, Anticancer nih.gov | Chiral building block for pharmaceuticals rsc.org | Antibacterial (DNA Gyrase inhibitors) researchgate.net |
| Key SAR Feature | Substitution at the 6-position influences activity nih.gov | Chirality at the 2-position is critical rsc.org | Substitution at various positions modulates activity researchgate.net |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
The precise determination of the chemical structure of 6-Chlorothiochromane-2-carboxylic acid relies heavily on a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of paramount importance.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular architecture of organic compounds. For this compound, these techniques provide detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. libretexts.org The protons on the chiral center at the C2 position and the methylene (B1212753) protons of the thiochromane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The aromatic protons on the chlorinated benzene (B151609) ring would appear as a set of doublets or multiplets, with their chemical shifts influenced by the presence of the chlorine atom and the sulfur-containing ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-185 ppm. princeton.edu The carbons of the aromatic ring would show distinct signals, with the carbon atom bonded to the chlorine atom exhibiting a characteristic chemical shift. The aliphatic carbons of the thiochromane ring, including the chiral C2 carbon, would appear in the upfield region of the spectrum.
2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. princeton.edu The HMBC experiment, in particular, is useful for identifying long-range correlations, for instance, between the proton at C2 and the carbonyl carbon of the carboxylic acid. princeton.edu
Illustrative ¹H and ¹³C NMR Data:
While specific experimental data for this compound is not publicly available, the following table provides hypothetical chemical shift values based on known data for similar thiochromane and carboxylic acid structures.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| COOH | 10.0 - 13.0 (broad singlet) | 170.0 - 180.0 |
| H-2 | 4.0 - 4.5 (multiplet) | 45.0 - 55.0 |
| H-3 | 2.8 - 3.5 (multiplet) | 25.0 - 35.0 |
| H-4 | 2.5 - 3.0 (multiplet) | 20.0 - 30.0 |
| Aromatic H | 7.0 - 7.5 (multiplets) | 120.0 - 140.0 |
| C-Cl | 125.0 - 135.0 |
Note: These are estimated values and actual experimental data may vary.
Chromatographic Methods for Purity Assessment and Analysis
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, and its enantiomer.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile compounds like this compound. These methods are used for both purity determination and, with the use of a chiral stationary phase, for the separation of enantiomers.
Purity Assessment: Reversed-phase HPLC, typically using a C18 stationary phase, is a standard method for assessing the purity of carboxylic acids. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the benzene ring in the thiochromane structure provides a chromophore. UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
Chiral Separation: Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or UPLC. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of compounds. For this compound, LC-MS can provide the molecular weight of the compound and its fragments, which aids in structural confirmation. nih.gov Electrospray ionization (ESI) is a common ionization technique for carboxylic acids in LC-MS, often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov To enhance ionization efficiency and sensitivity, derivatization of the carboxylic acid group can be employed. nih.govmdpi.com
Illustrative Chromatographic Data:
The following table presents a hypothetical set of conditions and expected results for the analysis of this compound by different chromatographic techniques.
| Technique | Column | Mobile Phase | Detection | Expected Retention Time (min) |
| HPLC (Purity) | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water with 0.1% Formic Acid (gradient) | UV at 254 nm | 5 - 10 |
| Chiral HPLC | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (isocratic) | UV at 254 nm | Enantiomer 1: 8 - 12, Enantiomer 2: 13 - 18 |
| UPLC-MS | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Acetonitrile:Water with 0.1% Formic Acid (gradient) | ESI-Negative | 2 - 4 |
Note: These are exemplary conditions and results. Actual parameters would require method development and optimization.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of the thiochromane ring system is fundamental to understanding its interactions and reactivity. The thiochromane moiety, similar to isothiochroman (B1214466), is not planar. Computational studies on related structures like isothiochroman have shown that the heterocyclic ring can adopt multiple low-energy conformations, such as bent and twisted forms. researchgate.net For 6-Chlorothiochromane-2-carboxylic acid, the dihydropyran ring fused with the benzene (B151609) ring would likely exist in a half-chair or sofa conformation. The carboxylic acid group at the C2 position can exist in either an axial or equatorial position, leading to different stereoisomers with distinct energetic profiles.
Molecular dynamics (MD) simulations could provide a dynamic perspective on the conformational landscape of this compound in various environments, such as in aqueous solution. nih.gov These simulations would likely reveal the flexibility of the thiochromane ring and the rotational freedom of the carboxylic acid group. Key parameters that would be analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.
Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with a solvent.
Such simulations would be critical in understanding how the molecule might adapt its shape upon approaching a biological target. nih.gov
Ligand-Protein Docking and Molecular Interaction Studies
Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov Thiochromane and its derivatives have been investigated as inhibitors for various enzymes, including those involved in cancer and microbial infections. nih.govnih.gov For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.
A typical docking study would involve:
Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.
Preparation of the Protein Target: Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates binding affinity.
The results would likely highlight key interactions, such as hydrogen bonds formed by the carboxylic acid group with amino acid residues in the protein's active site, and hydrophobic interactions involving the thiochromane core. The chlorine atom at the C6 position could also participate in halogen bonding or other specific interactions, potentially enhancing binding affinity and selectivity.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com For this compound, DFT calculations could provide valuable information about its reactivity, stability, and spectroscopic properties.
Key electronic properties that would be calculated include:
| Property | Description | Predicted Significance for this compound |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller energy gap generally implies higher chemical reactivity. The presence of the sulfur atom and the chloro and carboxyl groups would influence this gap. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | The MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the chlorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | The chlorine atom would be expected to have a partial negative charge due to its high electronegativity, influencing the overall dipole moment and intermolecular interactions of the molecule. DFT studies on similar chloro-substituted compounds confirm this effect. mdpi.comresearchgate.net |
These calculations would be performed using a basis set such as 6-311++G(d,p) to ensure accuracy. researchgate.net
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. nih.gov Various computational models can predict these properties for this compound based on its structure.
| ADMET Parameter | Prediction Method | Predicted Outcome for this compound |
| Absorption | Lipinski's Rule of Five, TPSA (Topological Polar Surface Area) | The molecule likely adheres to Lipinski's rules, suggesting good oral bioavailability. The carboxylic acid group would contribute to the TPSA, which is a predictor of intestinal absorption. mdpi.com |
| Distribution | logP (Octanol-Water Partition Coefficient) | The presence of the chlorine atom would increase lipophilicity, while the carboxylic acid would increase hydrophilicity. The overall logP would likely be in a range suitable for distribution in the body. |
| Metabolism | Prediction of Cytochrome P450 (CYP) enzyme inhibition | The thioether linkage could be a site for oxidation (to sulfoxide (B87167) or sulfone), and the aromatic ring could undergo hydroxylation, mediated by CYP enzymes. |
| Excretion | Prediction of solubility and major excretion routes | The carboxylic acid group would likely facilitate excretion, possibly after conjugation (e.g., glucuronidation). |
| Toxicity | hERG inhibition, mutagenicity (Ames test) prediction | Computational models would be used to flag potential liabilities, such as inhibition of the hERG potassium channel (a cardiotoxicity risk) or potential for mutagenicity. General ADMET predictors are used for this purpose. nih.gov |
These predictions, often generated using software like SwissADME or ADMET Predictor, provide a preliminary assessment of the compound's drug-likeness. mdpi.com
Interfacial Properties in Material Science Contexts (General Carboxylic Acid Relevance)
In the context of material science, the interfacial properties of molecules like this compound are of interest, particularly their ability to self-assemble on surfaces. Carboxylic acids are well-known for their ability to form organized monolayers on various substrates, such as metal oxides and noble metals. researchgate.net
Studies on the adsorption of similar aromatic carboxylic acids on surfaces like gold (Au) have been conducted using techniques like molecular dynamics simulations to understand the dynamic behavior and preferred conformations at the interface. researchgate.net These studies are relevant for applications in nanoscience, such as surface functionalization and the development of molecular electronic devices.
Future Research Directions and Therapeutic Implications for 6 Chlorothiochromane 2 Carboxylic Acid
The thiochromane scaffold, a heterocyclic motif containing sulfur, serves as a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. researchgate.net The specific compound, 6-Chlorothiochromane-2-carboxylic acid, which incorporates both a halogen and a carboxylic acid group, represents a key starting point for further exploration. Future research is poised to build upon this foundation, aiming to unlock new therapeutic potentials and develop more efficient and sustainable synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
